molecular formula C13H7F2NO B6375975 2-Cyano-5-(3,5-difluorophenyl)phenol, 95% CAS No. 1261911-55-0

2-Cyano-5-(3,5-difluorophenyl)phenol, 95%

Cat. No. B6375975
CAS RN: 1261911-55-0
M. Wt: 231.20 g/mol
InChI Key: QREVFXZZEWEPAH-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,5-difluorophenyl)phenol (95%) is a synthetic compound with a wide range of applications in the scientific research field. It is an organofluorine compound with a variety of properties including high reactivity, strong acidity, and low volatility. This compound is used in a variety of processes, such as chemical synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-Cyano-5-(3,5-difluorophenyl)phenol (95%) is widely used in scientific research. It has been used as a reactant in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of pharmaceuticals. It is also used in drug discovery and development, as it can be used to synthesize novel drug molecules. Furthermore, this compound has been used in biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.

Mechanism of Action

2-Cyano-5-(3,5-difluorophenyl)phenol (95%) is a strong acid, and its mechanism of action is based on its ability to protonate and deprotonate certain molecules. It can also act as a Lewis acid, which means that it can form a complex with other molecules. This compound can also act as a nucleophile, meaning that it can react with other molecules by donating electrons.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-difluorophenyl)phenol (95%) has been studied for its potential biological effects. It has been shown to interact with several proteins and other biological molecules, and it has been found to have an inhibitory effect on several enzymes. It has also been shown to have an anti-inflammatory effect, and it has been used in the treatment of various diseases. Furthermore, this compound has been shown to have an antioxidant effect, which means that it can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3,5-difluorophenyl)phenol (95%) is a useful compound for laboratory experiments. It is easy to synthesize, and it can be used in a variety of reactions. Furthermore, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, it is important to note that this compound is highly reactive, and it can cause unwanted side reactions in some cases. Additionally, it is important to use proper safety precautions when working with this compound, as it is toxic and can cause adverse effects if inhaled or ingested.

Future Directions

The future applications of 2-Cyano-5-(3,5-difluorophenyl)phenol (95%) are numerous. It can be used in the development of new drugs and therapies, as it can be used to synthesize novel molecules. Additionally, it can be used to study the structure and function of proteins and other biological molecules. Furthermore, it can be used in the synthesis of materials for use in electronics and other technologies. Finally, it can be used to develop new catalysts and reagents for use in organic synthesis.

Synthesis Methods

2-Cyano-5-(3,5-difluorophenyl)phenol (95%) can be synthesized from the reaction of 3,5-difluorophenol and sodium cyanide in aqueous solution. This reaction is carried out at a temperature of 80°C for 10 minutes. The product can then be purified by recrystallization and dried to yield the desired compound. The yield of this reaction is typically around 95%.

properties

IUPAC Name

4-(3,5-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREVFXZZEWEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684733
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3,5-difluorophenyl)phenol

CAS RN

1261911-55-0
Record name 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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